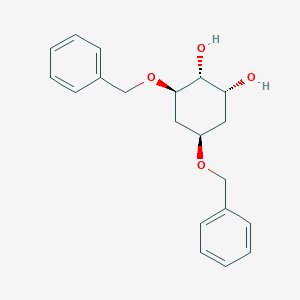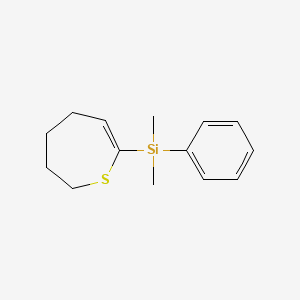![molecular formula C27H16F6O B12549193 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran CAS No. 149743-83-9](/img/structure/B12549193.png)
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a naphthopyran core substituted with trifluoromethyl groups, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to form the desired naphthopyran structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Safety considerations, such as handling of potentially explosive intermediates like trifluoromethylphenyl Grignard reagents, are crucial .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature control .
Major Products: The major products formed from these reactions include various substituted naphthopyran derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: Its trifluoromethyl groups enhance the bioavailability and metabolic stability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mechanism of Action
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound shares the trifluoromethylphenyl groups but differs in its core structure, leading to different chemical properties and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Another compound with similar substituents but a different core, used in various catalytic reactions.
Uniqueness: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is unique due to its naphthopyran core, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
149743-83-9 |
|---|---|
Molecular Formula |
C27H16F6O |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3,3-bis[3-(trifluoromethyl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C27H16F6O/c28-26(29,30)20-8-3-6-18(15-20)25(19-7-4-9-21(16-19)27(31,32)33)14-13-23-22-10-2-1-5-17(22)11-12-24(23)34-25/h1-16H |
InChI Key |
WUIAGTJYSCPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
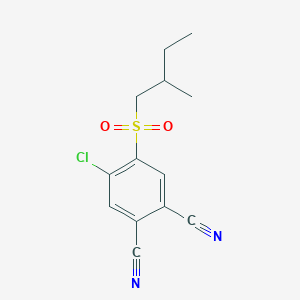


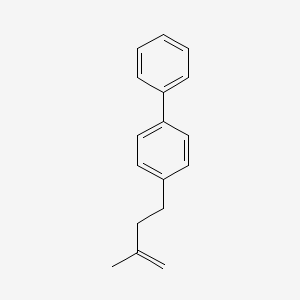
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
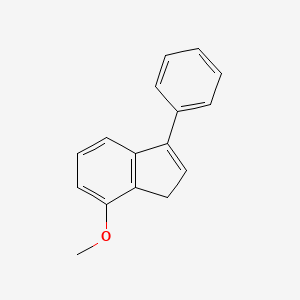
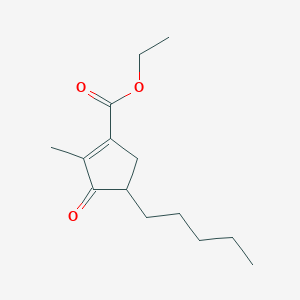
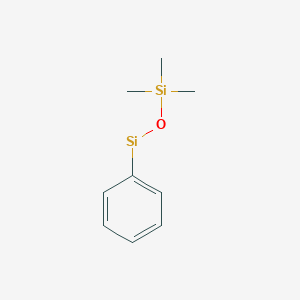
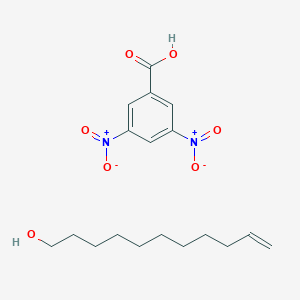
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
